2H-Pyrido[2,1-a]isoquinoline
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Overview
Description
2H-Pyrido[2,1-a]isoquinoline is a heterocyclic compound that features a fused ring system combining pyridine and isoquinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[2,1-a]isoquinoline derivatives can be achieved through several methodologies. One common approach involves the use of gold(I)-catalyzed intramolecular cascade reactions of tertiary enamides . Another method includes the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and nitriles . These reactions typically require specific conditions such as reflux in trifluoroethanol (TFE) or microwave irradiation.
Industrial Production Methods: Industrial production methods for this compound derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of metal catalysts and specific reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrido[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
2H-Pyrido[2,1-a]isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyrido[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as topoisomerase inhibitors, which interfere with DNA replication and transcription in cancer cells . The compound’s structure allows it to bind to enzyme active sites, thereby inhibiting their function and leading to cytotoxic effects.
Comparison with Similar Compounds
Pyrrolo[2,1-a]isoquinoline: This compound shares a similar fused ring structure and exhibits comparable biological activities.
Indolo[2,1-a]isoquinoline: Another related compound with a fused indole and isoquinoline ring system, known for its diverse chemical reactivity.
Benzimidazo[2,1-a]isoquinoline: This compound features a benzimidazole fused with an isoquinoline ring and is used in various synthetic applications.
Uniqueness: 2H-Pyrido[2,1-a]isoquinoline is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
231-00-5 |
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Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2H-benzo[a]quinolizine |
InChI |
InChI=1S/C13H11N/c1-2-6-12-11(5-1)8-10-14-9-4-3-7-13(12)14/h1-2,4-10H,3H2 |
InChI Key |
NCFUIPADGNPPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C=CC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
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